1,4-Dioxaspiro[4.6]undec-6-ene
Overview
Description
1,4-Dioxaspiro[46]undec-6-ene is an organic compound with the molecular formula C9H14O2 It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.6]undec-6-ene can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexene oxide with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure.
Reaction Conditions:
Reactants: Cyclohexene oxide, ethylene glycol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.6]undec-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine)
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, alkanes
Substitution Products: Halogenated derivatives
Scientific Research Applications
1,4-Dioxaspiro[4.6]undec-6-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.6]undec-6-ene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into enzyme active sites, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.6]undec-6-ene can be compared with other spirocyclic compounds, such as:
- 6,9,9-Trimethyl-1,4-dioxaspiro[4.6]undec-6-ene
- 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene
- 6-Bromo-8,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.
Properties
IUPAC Name |
1,4-dioxaspiro[4.6]undec-6-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h3,5H,1-2,4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAUTOXIUPPFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C=CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299401 | |
Record name | 1,4-Dioxaspiro[4.6]undec-6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-24-1 | |
Record name | 1,4-Dioxaspiro[4.6]undec-6-ene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dioxaspiro[4.6]undec-6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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